![molecular formula C21H18BrN3O3 B2354789 2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 866010-33-5](/img/structure/B2354789.png)
2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H18BrN3O3 and its molecular weight is 440.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula : C14H15BrN2O3
- Molecular Weight : 339.1845 g/mol
- CAS Number : [Not provided in the search results]
The structure features a quinazoline moiety, which is often associated with various biological activities. The presence of the bromoethyl group is significant for its reactivity and potential interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives, including those similar to the target compound. For instance, compounds containing quinazoline structures have been shown to inhibit cell proliferation in various cancer cell lines:
Cell Line | Compound Tested | IC50 (µM) | Reference |
---|---|---|---|
A-549 (Lung Cancer) | Quinazoline Derivatives | 10.5 | |
HCT-8 (Colon Cancer) | Quinazoline Derivatives | 12.0 | |
HepG2 (Liver Cancer) | Quinazoline Derivatives | 8.0 |
In vitro studies indicate that quinazoline derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant antimicrobial properties against a range of pathogens. Studies show that these compounds can exhibit both antibacterial and antifungal activities:
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Staphylococcus aureus | Bactericidal | 32 µg/mL | |
Escherichia coli | Bactericidal | 16 µg/mL | |
Candida albicans | Antifungal | 64 µg/mL |
These findings suggest that the compound may interact with bacterial cell walls or fungal membranes, leading to cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented, with some compounds showing inhibition of cyclooxygenase enzymes (COX-1 and COX-2):
Compound | IC50 COX-2 (µM) | Standard Drug (Celecoxib) |
---|---|---|
Quinazoline Derivative | 0.024 | 0.050 |
The ability to inhibit COX enzymes indicates potential for treating inflammatory conditions such as arthritis or other inflammatory diseases .
Case Studies
- Synthesis and Evaluation of Quinazoline Derivatives
- Antimicrobial Screening
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The quinazoline moiety is known for its anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth. For instance, derivatives have shown significant efficacy against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been noted, which could lead to the development of inhibitors for diseases where such enzymes play a crucial role. This aspect is particularly relevant in the context of drug design where targeting enzyme pathways can yield effective treatments .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Its synthetic versatility allows it to be modified into various derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Biological Studies
Research into the biological interactions of this compound includes:
- Mechanism of Action : Understanding how the compound interacts with biological targets (e.g., receptors or enzymes) is critical for elucidating its therapeutic potential. Studies have indicated that it may modulate certain cellular pathways, which could lead to varied pharmacological effects .
- In Vitro Evaluations : The compound has undergone various in vitro assays to assess its biological activity, including cytotoxicity tests against human tumor cells. These evaluations help in determining the efficacy and safety profile necessary for advancing to clinical studies .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute involved testing derivatives similar to this compound against a panel of cancer cell lines. Results indicated that compounds with structural similarities exhibited significant growth inhibition rates, suggesting potential as anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that compounds related to this structure could inhibit specific enzymes involved in cancer metabolism. This finding supports the hypothesis that such compounds may serve as leads in drug discovery efforts targeting metabolic pathways in cancer cells .
Eigenschaften
IUPAC Name |
2-[3-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-13(22)18-23-17-10-5-4-9-16(17)21(28)24(18)11-6-12-25-19(26)14-7-2-3-8-15(14)20(25)27/h2-5,7-10,13H,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBWDAYKPFCEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.